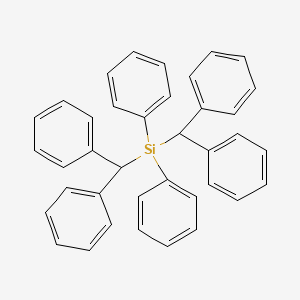
Dibenzhydryldiphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzhydryldiphenylsilane is an organosilicon compound with the molecular formula C38H32Si This compound is characterized by the presence of silicon bonded to two diphenyl groups and two benzhydryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibenzhydryldiphenylsilane typically involves the reaction of benzhydryl chloride with diphenylsilane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon compound. Common bases used in this reaction include sodium hydride or potassium tert-butoxide. The reaction is typically conducted in an inert solvent such as tetrahydrofuran (THF) or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzhydryldiphenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond in this compound can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Dibenzhydryldiphenylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in the development of silicon-based biomaterials.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of dibenzhydryldiphenylsilane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form strong bonds with other elements, facilitating its incorporation into different chemical structures. The phenyl groups provide stability and enhance the compound’s reactivity in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the chemical environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylsilane: Contains two phenyl groups bonded to silicon.
Benzhydrylsilane: Contains two benzhydryl groups bonded to silicon.
Triphenylsilane: Contains three phenyl groups bonded to silicon.
Uniqueness
Dibenzhydryldiphenylsilane is unique due to the presence of both diphenyl and benzhydryl groups bonded to silicon. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications. The compound’s unique structure allows it to participate in various chemical reactions and form stable products, distinguishing it from other similar organosilicon compounds.
Propiedades
Número CAS |
18891-68-4 |
|---|---|
Fórmula molecular |
C38H32Si |
Peso molecular |
516.7 g/mol |
Nombre IUPAC |
dibenzhydryl(diphenyl)silane |
InChI |
InChI=1S/C38H32Si/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32)39(35-27-15-5-16-28-35,36-29-17-6-18-30-36)38(33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30,37-38H |
Clave InChI |
RNOVGPNTOKFFGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




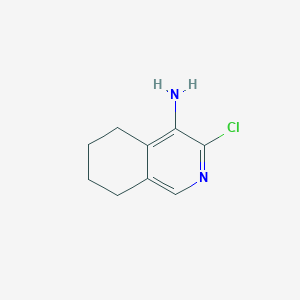

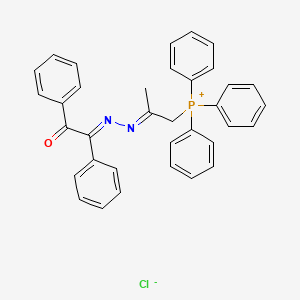
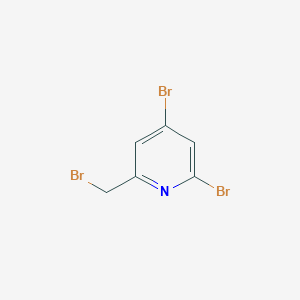
![diazanium;[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-(4-phenylmethoxyphenyl)propyl] phosphate](/img/structure/B13141891.png)
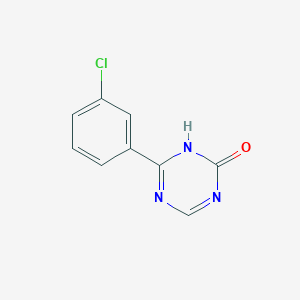


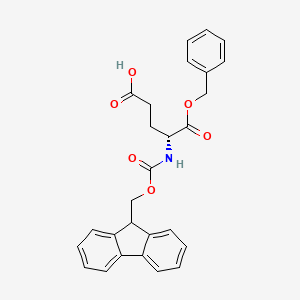
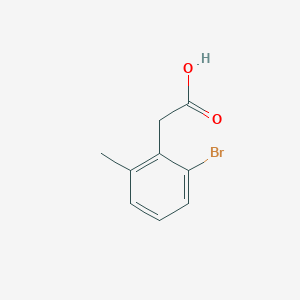
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]carbamate](/img/structure/B13141933.png)
![(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid](/img/structure/B13141937.png)
